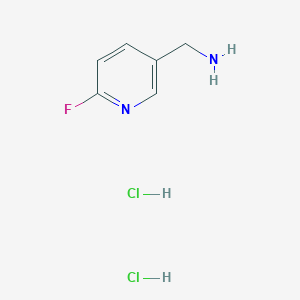

(6-Fluoropyridin-3-yl)methanamine dihydrochloride

Description

(6-Fluoropyridin-3-yl)methanamine dihydrochloride is a fluorinated pyridine derivative with the molecular formula C₉H₁₂Cl₂F₂N₂O and a molecular weight of 223.65 g/mol . It features a methanamine group (-CH₂NH₂) attached to the 3-position of a 6-fluoropyridine ring, stabilized as a dihydrochloride salt.

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURXRRGRNPUXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoropyridin-3-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired amine . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

(6-Fluoropyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Fluoropyridine Derivatives

The closest structural analogs share the pyridine core with fluorine substitution but differ in the position of the fluorine atom or the amine side chain. Key examples include:

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride

- Molecular Formula : C₇H₁₀Cl₂FN₂

- Molecular Weight: Not explicitly stated in evidence, but estimated to be ~209.07 g/mol (based on formula).

- Key Differences: Fluorine substitution at the 5-position of the pyridine ring instead of the 6-position. Ethylamine side chain (-CH₂CH₂NH₂) instead of methanamine (-CH₂NH₂).

6-Methoxy-N,N-Diisopropyltryptamine Hydrochloride (6-MeO DiPT)

- Molecular Formula : C₁₇H₂₆N₂O·HCl

- Molecular Weight : 310.9 g/mol .

- Key Differences: Indole-based scaffold (vs. pyridine) with a methoxy group at position 4. Diisopropylamine substituent on the ethylamine side chain. Supplied as a monohydrochloride salt, contrasting with the dihydrochloride form of the target compound .

Physicochemical and Functional Comparisons

Key Research Findings

Positional Isomerism Effects: Fluorine substitution at the 6-position (target compound) vs. 5-position (analog) may influence electronic properties and binding interactions in receptor-targeted applications. For example, 6-fluoropyridines are often preferred in kinase inhibitors due to enhanced metabolic stability .

Salt Form and Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides, which may enhance bioavailability in drug formulations .

Safety and Handling :

- While the 5-fluoro analog is classified as low hazard, the safety profile of the 6-fluoro derivative remains uncharacterized in the provided evidence, necessitating caution in handling .

Biological Activity

(6-Fluoropyridin-3-yl)methanamine dihydrochloride is a fluorinated pyridine derivative that has gained attention in medicinal chemistry for its potential biological activities. The presence of a fluorine atom at the 6-position of the pyridine ring significantly influences its chemical properties, enhancing its binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in drug development, and specific case studies.

- Molecular Formula : C6H7FN2

- Molecular Weight : 128.13 g/mol

- Solubility : Soluble in polar solvents

- Melting Point : Not extensively documented

The biological activity of (6-Fluoropyridin-3-yl)methanamine is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and binding affinity, which can modulate various biochemical pathways.

Enzyme Inhibition

The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.

Receptor Binding

Studies indicate that this compound can act as a ligand for various receptors, potentially influencing neurological and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

(6-Fluoropyridin-3-yl)methanamine exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

- Cytotoxic Activity : In vitro studies have shown that (6-Fluoropyridin-3-yl)methanamine can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Enzyme Interaction

A study investigated the interaction of (6-Fluoropyridin-3-yl)methanamine with cytochrome P450 enzymes. The results indicated that the compound effectively inhibited enzyme activity, leading to altered drug metabolism profiles in treated subjects.

Case Study 2: Antioxidant Activity

In another study, (6-Fluoropyridin-3-yl)methanamine was evaluated for its antioxidant properties using various assays. The findings suggested significant scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (2-Fluoropyridin-4-yl)methanamine dihydrochloride | C6H7FN2 | Moderate cytotoxicity |

| 4-(6-amino-pyridin-3-yl)-N-(thiazol-2-yl)-benzenesulfonamide | C12H12FN3S | High anticonvulsant activity |

| 1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H15F | Antioxidant and anti-inflammatory properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.